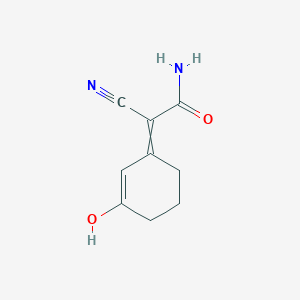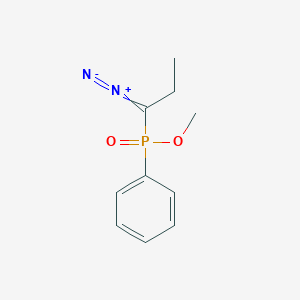![molecular formula C7H14N2O2S B14502110 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide CAS No. 64847-67-2](/img/structure/B14502110.png)
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a sulfanylethyl group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide typically involves the reaction of 2-methylpropanoyl chloride with 2-aminoethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also minimize human error and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The amide group can also participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2-sulfanylethyl)carbamoyl]propanamide: Lacks the methyl group on the carbon chain.
2-Methyl-N-[(2-hydroxyethyl)carbamoyl]propanamide: Contains a hydroxyethyl group instead of a sulfanylethyl group.
Uniqueness
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is unique due to the presence of both a methyl group and a sulfanylethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming disulfide bonds, which are not observed in its analogs.
Propriétés
Numéro CAS |
64847-67-2 |
|---|---|
Formule moléculaire |
C7H14N2O2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
2-methyl-N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-5(2)6(10)9-7(11)8-3-4-12/h5,12H,3-4H2,1-2H3,(H2,8,9,10,11) |
Clé InChI |
VPQUJKMXNSVXBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC(=O)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


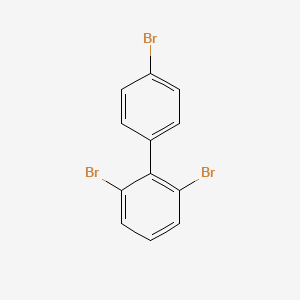
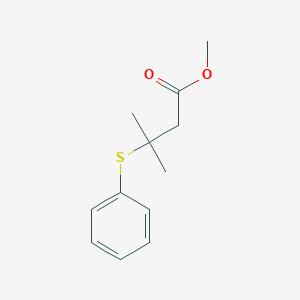
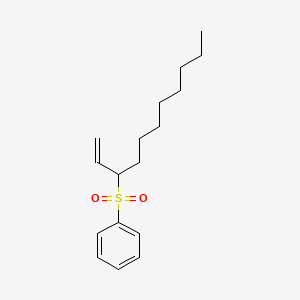

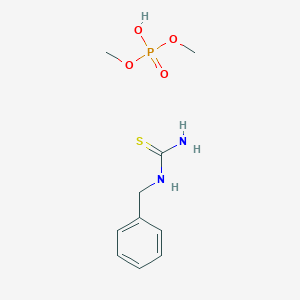
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
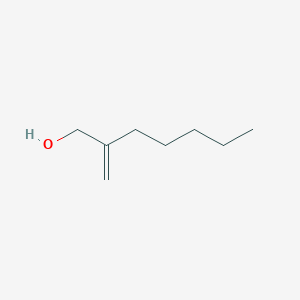
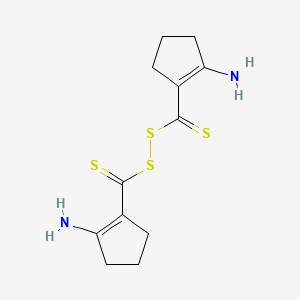
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)

